(2-chlorophenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-17-7-6-16-14(17)22(20,21)10-8-18(9-10)13(19)11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEJSZISWBBVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs due to their chemical and biological properties.
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
These could potentially involve interactions with various enzymes, receptors, or other proteins, leading to alterations in cellular processes.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Ring Size and Rigidity :
- The target’s azetidine ring (4-membered) imposes greater steric constraints compared to five-membered imidazolidine (e.g., ) or benzimidazole (e.g., ) analogs. This may enhance binding specificity in enzyme pockets .
- Benzimidazole derivatives (e.g., ) exhibit extended aromatic systems, favoring intercalation with DNA or protein targets, whereas the target’s imidazole-azetidine system prioritizes compactness .
The sulfonyl group on azetidine enhances polarity compared to methylsulfanyl (e.g., ) or unsubstituted analogs, improving solubility but possibly reducing cell permeability .
Synthetic Complexity :
- The target requires multi-step synthesis, including azetidine sulfonation and imidazole coupling, similar to methods in . In contrast, benzimidazole derivatives (e.g., ) are synthesized via simpler electrophilic substitutions.
Biological Activity :
- Imidazole sulfonates (e.g., ) show antitumor and kinase-inhibitory activity, suggesting the target may share these properties.
- Chlorophenyl-imidazoline derivatives (e.g., ) demonstrate antimicrobial effects, but the target’s azetidine core may shift activity toward eukaryotic targets .
Research Findings and Gaps
- Antitumor Potential: Compounds with sulfonylimidazole motifs (e.g., ) inhibit tubulin polymerization (IC₅₀ ~1–10 μM), suggesting the target may exhibit similar mechanisms.
- Enzyme Inhibition : The sulfonyl group’s electron-withdrawing nature enhances binding to ATP pockets in kinases (e.g., VEGFR-2), as seen in related imidazole sulfonates .
- Data Gaps: No direct studies on the target compound were identified. Further research is needed to characterize its solubility, stability, and in vivo efficacy.
Q & A
Q. Q: What are the key steps and optimization parameters for synthesizing this compound?
A: Synthesis involves multi-step reactions:
Azetidine ring functionalization : Sulfonylation of azetidine at the 3-position using 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous THF or DCM .
Coupling with 2-chlorobenzoyl group : React the sulfonylated azetidine with 2-chlorobenzoyl chloride via nucleophilic acyl substitution. Temperature control (0–25°C) and slow reagent addition minimize side reactions .
Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (methanol/water) ensures >95% purity .
Critical parameters : Solvent polarity, reaction time (6–24 hrs), and stoichiometric ratios (1:1.2 for sulfonylation) .
Advanced Synthesis: Mechanistic Insights
Q. Q: How do competing reaction pathways (e.g., sulfonamide vs. sulfonate formation) affect yield?
A: Sulfonylation of azetidine’s nitrogen is influenced by:
- Steric hindrance : Bulky substituents on azetidine favor sulfonate formation over sulfonamide.
- Base selection : Strong bases (e.g., NaH) promote deprotonation but may lead to azetidine ring-opening. Weak bases (e.g., pyridine) favor sulfonamide formation .
Mitigation : Use low temperatures (−78°C to 0°C) and catalytic DMAP to enhance regioselectivity .
Structural Characterization
Q. Q: What spectroscopic and computational methods resolve ambiguities in structural confirmation?
A:
- NMR : -NMR distinguishes imidazole protons (δ 7.2–7.5 ppm) and azetidine protons (δ 3.8–4.2 ppm). -NMR confirms sulfonyl (δ 125–130 ppm) and ketone (δ 205–210 ppm) groups .
- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 392.05) .
- DFT calculations : Predict IR vibrational modes (e.g., S=O stretch at 1150–1200 cm⁻¹) and compare with experimental data .
Biological Activity Profiling
Q. Q: What methodologies assess its antimicrobial or anticancer potential?
A:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Anticancer screens : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are correlated with structural analogs (e.g., imidazole derivatives with IC₅₀ < 10 µM) .
- Target identification : Molecular docking (AutoDock Vina) predicts binding to tubulin’s colchicine site (ΔG < −8 kcal/mol) .
Structure-Activity Relationship (SAR)
Q. Q: How do substituents on the imidazole or azetidine moieties modulate bioactivity?
A:
- Imidazole modifications : 1-Methyl substitution enhances metabolic stability but reduces solubility. Replacement with benzimidazole increases tubulin-binding affinity .
- Azetidine substitution : 3-Sulfonyl groups improve target selectivity, while bulkier groups (e.g., 3-piperidinylsulfonyl) reduce cellular uptake .
Key data : Analogues with 4-fluorophenyl instead of 2-chlorophenyl show 2-fold higher cytotoxicity in leukemia cells .
Stability and Degradation Pathways
Q. Q: What are the hydrolytic degradation products under physiological conditions?
A:
- Aqueous hydrolysis (pH 7.4, 37°C): Cleavage of the sulfonamide bond yields 3-sulfonylazetidine and 2-chlorobenzoyl fragments. LC-MS identifies degradation products after 48 hrs .
- Photodegradation : UV exposure (254 nm) induces imidazole ring-opening, forming thiourea derivatives. Stabilizers (e.g., ascorbic acid) reduce degradation by 40% .
Data Contradictions in Literature
Q. Q: How to reconcile discrepancies in reported IC₅₀ values across studies?
A: Variations arise from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) alters compound bioavailability.
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show 5-fold differences in sensitivity .
Resolution : Normalize data using reference standards (e.g., paclitaxel) and report IC₅₀ ranges with 95% confidence intervals .
Computational Modeling for Mechanism Elucidation
Q. Q: How do MD simulations explain its interaction with biological targets?
A:
- Tubulin binding : 100-ns simulations reveal hydrogen bonding between the sulfonyl group and β-tubulin’s Thr179. Hydrophobic interactions with 2-chlorophenyl enhance binding .
- Enzyme inhibition : QM/MM studies show transition-state stabilization in CYP3A4-mediated metabolism, predicting slow oxidation (t₁/₂ > 6 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
